3-(aminomethyl)-2-bromophenol
Description
Contextualization within Halogenated Aminophenol Chemistry
Halogenated aminophenols represent a significant class of compounds in organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The introduction of a halogen atom to the aminophenol scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. google.com The interplay between the electron-donating hydroxyl and amino groups and the electron-withdrawing, yet synthetically labile, halogen atom defines the unique reactivity of these molecules.
The synthesis of halogenated aminophenols can be challenging due to the directing effects of the functional groups, which can lead to a mixture of isomers. google.com Routes often involve the nitration of a corresponding phenol (B47542), followed by reduction to the amine, and subsequent selective halogenation. google.com Alternatively, diazotization of an aminophenol followed by a Sandmeyer-type reaction can introduce the halogen. The presence of bromine, as in 3-(aminomethyl)-2-bromophenol, provides a reactive handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Significance as a Scaffold in Organic Synthesis
The utility of 3-(aminomethyl)-2-bromophenol as a synthetic scaffold stems directly from its three distinct functional groups, which can be manipulated selectively. This trifunctionality allows for the divergent synthesis of a wide array of more complex molecules. It is considered a versatile building block for creating intricate organic structures. smolecule.com
The aminomethyl group provides a basic site and a nucleophilic handle for amide bond formation or for constructing heterocyclic systems. nih.gov The phenolic hydroxyl group can undergo O-alkylation or esterification and can be oxidized to a quinone derivative. smolecule.com The bromine atom is arguably its most versatile feature for scaffold elaboration. It can be readily displaced via nucleophilic aromatic substitution or, more significantly, participate in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, the bromine atom can be removed by reduction if no longer needed. smolecule.com This array of possible transformations makes the compound a valuable starting point for generating libraries of diverse chemical entities for screening in drug discovery and materials science. smolecule.com
Table 2: Key Chemical Reactions of the 3-(aminomethyl)-2-bromophenol Scaffold
| Functional Group | Reaction Type | Description |
|---|---|---|
| Phenolic Hydroxyl | Oxidation | The hydroxyl group can be oxidized, potentially forming a quinone derivative. smolecule.com |
| Aromatic Bromine | Reduction | The bromine atom can be reduced and replaced with a hydrogen atom. smolecule.com |
| Aromatic Bromine | Substitution | The bromine atom can undergo nucleophilic aromatic substitution with various nucleophiles. smolecule.com |
| Aromatic Bromine | Cross-Coupling | Serves as a handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). |
| Aminomethyl | Acylation/Alkylation | The primary amine can react with electrophiles to form amides, sulfonamides, or secondary/tertiary amines. |
Historical Development of Related Chemical Entities
The intellectual framework for the synthesis of molecules like 3-(aminomethyl)-2-bromophenol was built over more than a century of chemical innovation. The journey began with the development of fundamental reactions for the synthesis of the core aminophenol structure. Industrial methods for producing simple aminophenols, such as the reduction of nitrophenols with agents like iron or through catalytic hydrogenation, were established early on. google.com
Subsequently, methods for the selective halogenation of aromatic rings became more sophisticated. The direct bromination of phenols is a classic electrophilic aromatic substitution, and controlling its regioselectivity has been a long-standing area of study. acs.org The development of catalyzed reactions and specific brominating agents allowed for greater control over the position of halogenation on activated rings like phenols.
The introduction of the aminomethyl group is a key step, for which the Mannich reaction is a historically significant and powerful tool. organic-chemistry.org First reported in the early 20th century, this multicomponent reaction condenses an active hydrogen compound (like a phenol), formaldehyde (B43269), and a primary or secondary amine to install an aminomethyl group. organic-chemistry.orgnih.gov The application of the Mannich reaction to phenols for the synthesis of "Mannich bases" has been a staple of organic synthesis for decades, used to create a vast number of biologically active compounds. nih.govnih.gov The synthesis of 3-(aminomethyl)-2-bromophenol is thus a convergence of these three mature areas of organic synthesis: formation of the aminophenol core, selective halogenation, and aminomethylation.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-(aminomethyl)-2-bromophenol |
| 3-(aminomethyl)-2-bromophenol hydrochloride |
| 3-nitrophenol |
| 4-aminophenol |
| Acetic anhydride (B1165640) |
| Aminophenol |
| Formaldehyde |
| Paracetamol |
Properties
CAS No. |
1243373-33-2 |
|---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminomethyl 2 Bromophenol
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(aminomethyl)-2-bromophenol, several logical disconnections can be proposed to identify key precursors.
C-N Bond Disconnection: The most straightforward disconnection is breaking the carbon-nitrogen bond of the aminomethyl group. This suggests a precursor such as 2-bromo-3-hydroxybenzyl halide (e.g., bromide or chloride) which could undergo nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent. This approach relies on the selective formation and reactivity of the benzyl (B1604629) halide.
C-C Bond Disconnection: A disconnection of the bond between the aromatic ring and the aminomethyl carbon points towards a formylation reaction followed by amination, or a one-pot approach like the Mannich reaction. This identifies 2-bromophenol (B46759) as a key precursor, which could react with formaldehyde (B43269) and an amine source. unacademy.com
C-Br Bond Disconnection: Breaking the carbon-bromine bond suggests an electrophilic bromination of a phenol (B47542) precursor. A plausible precursor would be 3-(aminomethyl)phenol. However, the directing effects of the hydroxyl and aminomethyl groups would need to be carefully considered to achieve the desired regioselectivity.
Based on this analysis, the primary key precursors for the synthesis of 3-(aminomethyl)-2-bromophenol are:
2-Bromophenol
3-Hydroxybenzaldehyde (B18108)
3-Hydroxybenzonitrile
These precursors offer different strategic advantages for introducing the required functional groups in a controlled manner.
Classical Synthetic Routes
Classical synthetic routes to 3-(aminomethyl)-2-bromophenol typically involve multi-step sequences that allow for precise control over the introduction of each functional group.
A common multi-step approach begins with a commercially available substituted phenol and sequentially introduces the bromo and aminomethyl functionalities. One of the most logical pathways starts from 3-hydroxybenzaldehyde.
Route A: From 3-Hydroxybenzaldehyde
Ortho-Bromination: The first step is the regioselective bromination of 3-hydroxybenzaldehyde. The hydroxyl group is an activating, ortho-para directing group. To favor ortho-bromination, specific conditions can be employed. Studies have shown that bromination of 3-hydroxybenzaldehyde can yield 2-bromo-3-hydroxybenzaldehyde (B121576). researchgate.net
Reductive Amination: The resulting 2-bromo-3-hydroxybenzaldehyde can then undergo reductive amination to introduce the aminomethyl group. This reaction involves the condensation of the aldehyde with an amine source, such as ammonia, to form an imine, which is subsequently reduced to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. masterorganicchemistry.comyoutube.com
Route B: From 3-Hydroxybenzonitrile
Ortho-Bromination: Similar to the aldehyde route, 3-hydroxybenzonitrile can be regioselectively brominated at the 2-position. smolecule.com
Reduction of the Nitrile: The resulting 2-bromo-3-hydroxybenzonitrile (B1289251) can then be reduced to the corresponding aminomethyl compound. Powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used for this transformation.
The following table outlines representative reaction conditions for these multi-step approaches.
| Step | Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 3-Hydroxybenzaldehyde | Br2, Dichloromethane (DCM), 0°C | 2-Bromo-3-hydroxybenzaldehyde | 58 | |
| 2 | 2-Bromo-3-hydroxybenzaldehyde | NH3, H2, Pd/C, Ethanol | 3-(aminomethyl)-2-bromophenol | - | - |
| 1 | 3-Hydroxybenzonitrile | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | 2-Bromo-3-hydroxybenzonitrile | 18 | smolecule.com |
| 2 | 2-Bromo-3-hydroxybenzonitrile | LiAlH4, Tetrahydrofuran (B95107) (THF) | 3-(aminomethyl)-2-bromophenol | - | - |
Note: Yields are for the specified step and may vary. The yield for the final conversion to 3-(aminomethyl)-2-bromophenol is not explicitly reported in the literature and is presented here as a plausible synthetic step.
The key to several synthetic routes is the controlled, regioselective bromination of a phenolic precursor. The hydroxyl group strongly activates the aromatic ring, making it susceptible to polybromination. Therefore, mild and selective brominating agents and conditions are necessary.
Several methods have been developed for the regioselective bromination of phenols:
N-Bromosuccinimide (NBS): NBS is a common and milder source of electrophilic bromine compared to Br2. The selectivity can be influenced by the solvent and the presence of catalysts. For instance, the use of NBS in the presence of p-toluenesulfonic acid in methanol (B129727) has been shown to achieve selective ortho-bromination of para-substituted phenols. mdpi.com
KBr and Layered Double Hydroxides: A system using potassium bromide (KBr) with ZnAl-BrO3- layered double hydroxides has been reported for the highly regioselective monobromination of phenols. This method favors para-bromination, but the ortho position is brominated if the para position is blocked. mdpi.comsemanticscholar.org
Lanthanide Catalysts: Lanthanum(III) nitrate (B79036) has been used as a catalyst for the efficient and regioselective monobromination of phenols and anilines at room temperature. researchgate.netbibliomed.org
The Mannich reaction is a powerful tool for the aminomethylation of acidic compounds, including phenols. unacademy.combyjus.com In the context of synthesizing 3-(aminomethyl)-2-bromophenol, this reaction could be applied to 2-bromophenol.
The reaction involves the condensation of 2-bromophenol with formaldehyde (or its equivalent, paraformaldehyde) and ammonia (or its salt, ammonium (B1175870) chloride) in an acidic medium. The mechanism proceeds through the formation of an electrophilic iminium ion from formaldehyde and ammonia, which then attacks the electron-rich aromatic ring of the phenoxide ion at the position ortho or para to the hydroxyl group. For 2-bromophenol, the reaction would be directed to the positions ortho and para to the hydroxyl group, with the 6-position being sterically favored.
| Precursor | Reagents | Product | Reference |
| 2-Bromophenol | Paraformaldehyde, Triethylamine, Anhydrous MgCl2, THF, Reflux | 3-Bromo-2-hydroxybenzaldehyde | nih.gov |
Note: This reference describes a formylation reaction, which is a related transformation that introduces the carbon skeleton that can be subsequently converted to the aminomethyl group.
Modern and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient reactions, often guided by the principles of green chemistry.
The synthesis of 3-(aminomethyl)-2-bromophenol and its precursors can be improved by incorporating green chemistry principles:
Catalytic Methods: The use of catalysts, especially those based on abundant and non-toxic metals like iron, is a key aspect of green synthesis. For instance, iron-catalyzed direct amination of benzyl alcohols offers a sustainable alternative to traditional methods that require pre-activation of the alcohol. acs.orgresearchgate.net This "borrowing hydrogen" methodology generates water as the only byproduct.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle. Direct amination reactions are highly atom-economical compared to multi-step sequences involving protection and deprotection steps. google.com
Safer Solvents and Reagents: The replacement of hazardous solvents and reagents is crucial. For example, the use of ionic liquids as recyclable solvents and catalysts for bromination reactions has been explored. smolecule.com Similarly, developing catalytic systems that operate in greener solvents like water or under solvent-free conditions is a significant goal. rsc.org
Energy Efficiency: Employing reactions that proceed at ambient temperature and pressure, or using alternative energy sources like microwave irradiation, can significantly reduce the energy consumption of the synthesis. dlu.edu.vn
The development of a direct, one-pot synthesis of 3-(aminomethyl)-2-bromophenol from a simple precursor using a recyclable catalyst would represent a significant advancement in the sustainable production of this compound.
Catalytic Methodologies for Functionalization
The functionalization of the 3-(aminomethyl)-2-bromophenol scaffold can be achieved through various catalytic methods, primarily targeting the aromatic ring, the amino group, or the phenolic hydroxyl group. While specific research on the catalytic functionalization of 3-(aminomethyl)-2-bromophenol is not extensively documented, analogous transformations on related bromophenols and anilines provide a strong basis for potential synthetic routes. Transition metal catalysis, particularly with palladium and rhodium, offers powerful tools for C-H activation, cross-coupling reactions, and amination, enabling the introduction of a wide array of substituents. researchgate.netethernet.edu.et
Palladium-catalyzed reactions are well-established for the functionalization of aryl bromides. For instance, the Suzuki cross-coupling reaction can be employed to introduce new carbon-carbon bonds at the bromine-bearing position. In a study on related bromo-anilines, palladium(0) catalysts were used to couple various boronic acids with the bromo-substituted ring, demonstrating the feasibility of such transformations. nih.govmdpi.com Similarly, palladium(II)-catalyzed processes have been developed for the synthesis of complex heterocyclic structures via the cleavage and formation of carbon-sulfur and carbon-hydrogen bonds, highlighting the versatility of palladium catalysts in functionalizing aromatic compounds. rsc.org
Rhodium-catalyzed C-H functionalization presents another sophisticated approach for modifying the aromatic scaffold. rsc.orgnih.gov These reactions can proceed with high regioselectivity, often directed by existing functional groups within the molecule. rsc.orgbeilstein-journals.org For example, rhodium catalysts have been successfully used for the C-H amination and alkenylation of various arenes and heterocycles. researchgate.netrsc.org The amino or hydroxyl group in 3-(aminomethyl)-2-bromophenol could potentially direct the regioselective functionalization of the aromatic ring. Research on rhodium-catalyzed C-H functionalization of pyridotriazoles and ortho-aryl heterocycles has shown broad substrate scope and good functional group tolerance, suggesting that similar conditions could be applicable to 3-(aminomethyl)-2-bromophenol. rsc.org
The following table summarizes potential catalytic functionalization reactions applicable to 3-(aminomethyl)-2-bromophenol based on analogous systems.
| Reaction Type | Catalyst System (Analogous) | Potential Functionalization Site | Potential Products | Reference |
| Suzuki Cross-Coupling | Pd(PPh₃)₄ / K₃PO₄ | C2 (Bromine position) | 2-Aryl-3-(aminomethyl)phenols | nih.govmdpi.com |
| C-H Amination | [RhCpCl₂]₂ / AgSbF₆ | Aromatic C-H bonds | Diamino-2-bromophenol derivatives | researchgate.net |
| C-H Alkenylation | RhCp(MeCN)₃₂ | Aromatic C-H bonds | Alkenyl-3-(aminomethyl)-2-bromophenol derivatives | rsc.org |
| C-S Coupling | Pd(OAc)₂ | Aromatic C-H bonds | Thiophene-fused derivatives | rsc.org |
Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scalability. noelresearchgroup.comresearchgate.netmdpi.com The synthesis of aminophenol derivatives, including structures analogous to 3-(aminomethyl)-2-bromophenol, has been a subject of investigation in flow chemistry. dtic.milresearchgate.netresearchgate.net
One notable application is the continuous synthesis of aminophenols from nitroaromatic compounds. A study demonstrated a continuous flow system combining a metal catalyst (zinc) for the reduction of a nitro group to a hydroxylamine, followed by enzymatic rearrangement to an ortho-aminophenol using an immobilized hydroxylaminobenzene mutase. dtic.milresearchgate.net This chemoenzymatic cascade in a flow-through system achieved high conversion efficiencies and allowed for continuous production over several hours. dtic.mil
Another approach involves the direct catalytic hydrogenation of nitroarenes in a continuous-flow packed-bed reactor. researchgate.netmdpi.com For the synthesis of p-aminophenol, a continuous-flow process was developed that achieved high conversion and selectivity, demonstrating the potential for greener and more efficient production of aminophenols. researchgate.net The use of flow reactors in such exothermic reactions allows for better temperature control, minimizing the formation of byproducts. mdpi.com
The table below outlines key findings from research on the flow chemistry synthesis of related aminophenol compounds.
| Reaction | Flow System Configuration | Catalyst/Reagents | Key Findings | Reference |
| Nitrobenzene to o-aminophenol | Two connected columns (flow-through reactor) | Zinc column followed by immobilized HAB mutase B | Continuous production for over 5 hours with 89% conversion efficiency. | dtic.milresearchgate.net |
| Nitrobenzene to p-aminophenol | Packed-bed catalytic reactor | Modified catalyst | Conversion rate of 99.4% and selectivity of 99.8% at room temperature. | researchgate.net |
| Hydrogenation of Nitroarenes | Micro-packed bed reactor (µPBR) | 5 wt.% Pt/C with 4-(dimethylamino)pyridine (DMAP) additive | Highly efficient preparation of N-arylhydroxylamines with excellent selectivity. | mdpi.com |
| Synthesis of Rhodamine B Dyes | Jacketed single screw reactor | 3-diethyl amino phenol, phthalic anhydride (B1165640) (catalyst-free) | ~95% conversion within 12 minutes in a solvent-free process. | rsc.org |
These examples underscore the potential of applying flow chemistry to the synthesis of 3-(aminomethyl)-2-bromophenol, which could lead to more efficient, safer, and scalable manufacturing processes.
Isolation and Purification Techniques in Synthetic Research
The isolation and purification of the final product are critical steps in any synthetic protocol to ensure the removal of unreacted starting materials, reagents, and byproducts, thereby achieving the desired purity. For aminophenol derivatives like 3-(aminomethyl)-2-bromophenol, a combination of techniques including extraction, crystallization, and chromatography is typically employed. google.comgoogle.comgoogleapis.com
Extraction: Liquid-liquid extraction is a common first step to separate the product from the reaction mixture. The pH of the aqueous phase is a crucial parameter. For aminophenols, adjusting the pH can modulate their solubility and that of the impurities. For instance, in the purification of p-aminophenol, the pH is carefully controlled to selectively extract impurities like 4,4'-diaminodiphenyl ether and aniline (B41778) into an organic solvent, leaving the desired product in the aqueous phase. google.comgoogle.comgoogleapis.com A mixture of aniline and toluene (B28343) has been used as an effective extraction solvent for certain impurities. google.comgoogleapis.com
Crystallization: Crystallization is a powerful technique for purifying solid compounds. The choice of solvent or solvent system is paramount for obtaining high-purity crystals with good yield. For aminophenols, which can be susceptible to oxidation, crystallization may be performed under an inert atmosphere. In some cases, seeding with high-purity crystals can facilitate the crystallization process. For compounds with solubility challenges, gradient cooling in specific solvent mixtures, such as ethanol/water, can enhance the stability of the crystal lattice. The formation of hydrochloride salts of aminomethylphenols is another strategy to improve their crystallinity and ease of purification.
Chromatography: When extraction and crystallization are insufficient to achieve the desired purity, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for the purification of peptides and other complex organic molecules, and it is also applicable to aminophenol derivatives. polypeptide.com This technique separates compounds based on their hydrophobicity. For large-scale purifications, various chromatographic media based on C8 or C18 alkyl chains bonded to a silica (B1680970) surface are commonly used. polypeptide.com Ion-exchange chromatography can also be utilized, which separates molecules based on their net charge. A two-step chromatographic procedure, combining ion-exchange and reversed-phase chromatography, can be a highly effective strategy for purifying complex mixtures. polypeptide.com
The following table summarizes the common purification techniques applicable to 3-(aminomethyl)-2-bromophenol and related compounds.
| Technique | Key Principles and Conditions | Typical Application | Reference |
| Extraction | pH adjustment to control solubility of product and impurities. Use of specific organic solvents (e.g., aniline/toluene, methylene (B1212753) dichloride). | Removal of organic impurities from aqueous solutions of aminophenols. | google.comgoogle.comgoogleapis.com |
| Crystallization | Selection of appropriate solvent/solvent system. Controlled cooling, seeding. Formation of salts (e.g., hydrochloride). | Final purification of solid products to achieve high purity. | |
| Chromatography | Separation based on hydrophobicity (Reversed-Phase) or charge (Ion-Exchange). | High-resolution purification, separation of closely related impurities. | polypeptide.com |
Chemical Reactivity and Derivatization of 3 Aminomethyl 2 Bromophenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group attached directly to the benzene (B151609) ring confers acidic properties to the molecule, making it more acidic than a typical alcohol. The lone pairs on the oxygen atom also activate the aromatic ring towards electrophilic substitution. However, the hydroxyl group itself is generally unreactive towards nucleophilic substitution. youtube.com Key reactions involving this group include derivatization through esterification and etherification, as well as participation in condensation reactions.
Esterification and Etherification Reactions
Esterification: Direct esterification of phenols with carboxylic acids is generally inefficient as phenols are acidic and poor nucleophiles. youtube.com Therefore, more reactive acylating agents are required. The reaction of 3-(aminomethyl)-2-bromophenol with acid chlorides or acid anhydrides, typically in the presence of a base like pyridine, would readily yield the corresponding phenolic ester. The base serves to neutralize the HCl or carboxylic acid byproduct.
Etherification: The Williamson ether synthesis is a common and effective method for converting phenols to ethers. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism. wikipedia.org The first step involves treating 3-(aminomethyl)-2-bromophenol with a strong base, such as sodium hydride (NaH), to deprotonate the acidic phenolic hydroxyl group. youtube.com This generates a highly nucleophilic phenoxide ion. The subsequent addition of a primary alkyl halide (e.g., methyl iodide or ethyl bromide) results in the nucleophilic displacement of the halide and the formation of the corresponding ether. wikipedia.orgyoutube.com
Table 1: Esterification and Etherification Reactions
| Reaction Type | Reactant | Reagents | Product Type |
|---|---|---|---|
| Esterification | Acid Chloride (e.g., Acetyl chloride) | Pyridine or other base | Phenolic Ester |
| Etherification (Williamson) | Alkyl Halide (e.g., Methyl iodide) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Phenolic Ether |
Condensation Reactions
Phenols, particularly aminophenols, can participate in various condensation reactions. researchgate.netresearchgate.net For 3-(aminomethyl)-2-bromophenol, condensation with aldehydes or ketones would primarily involve the more nucleophilic aminomethyl group to form a Schiff base initially. However, the phenolic hydroxyl group can participate in subsequent or concerted reactions, especially in the synthesis of heterocyclic structures. For example, the reaction of 2-aminophenols with aldehydes can lead to the formation of benzoxazoles, a process that involves condensation at both the amino and hydroxyl groups. researchgate.net
Table 2: Condensation Reactions
| Reactant | Conditions | Potential Product Type |
|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | Acid or base catalysis, often with heat | Schiff Base (initial), potential for cyclized products (e.g., Benzoxazine (B1645224) derivatives) |
Reactivity of the Aminomethyl Group
The primary amine of the aminomethyl group is both basic and strongly nucleophilic, making it a key site for a variety of derivatization reactions.
Amidation and Sulfonamidation
Amidation: The aminomethyl group readily reacts with carboxylic acid derivatives to form stable amide bonds. This is one of the most common transformations in organic chemistry. researchgate.net The reaction with highly reactive acylating agents like acyl chlorides or anhydrides is rapid and typically performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. Direct amidation with carboxylic acids is also possible but usually requires a catalyst or coupling agent to activate the carboxylic acid. royalsocietypublishing.orgnih.gov
Sulfonamidation: In a similar fashion, the primary amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. This reaction is a reliable method for synthesizing N-substituted sulfonamides, which are significant structures in medicinal chemistry. researchgate.netnih.gov
Table 3: Amidation and Sulfonamidation Reactions
| Reaction Type | Reactant | Reagents | Product Type |
|---|---|---|---|
| Amidation | Acyl Chloride (e.g., Benzoyl chloride) | Base (e.g., Triethylamine) | N-benzyl Amide |
| Sulfonamidation | Sulfonyl Chloride (e.g., Tosyl chloride) | Base (e.g., Pyridine) | N-benzyl Sulfonamide |
Formation of Imines and Schiff Bases
A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov The reaction of 3-(aminomethyl)-2-bromophenol with a carbonyl compound typically requires mild acid catalysis and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. nih.gov Subsequent dehydration leads to the formation of the C=N double bond of the imine. nih.gov This reaction is generally reversible and can be driven to completion by removing the water that is formed. google.com The synthesis of Schiff bases from various aminophenols is a well-established process. iieta.orgneliti.com
Table 4: Imine and Schiff Base Formation
| Reactant | Conditions | Intermediate | Product Type |
|---|---|---|---|
| Aldehyde or Ketone | Acid catalyst (e.g., p-TsOH), removal of water | Carbinolamine | Imine (Schiff Base) |
Cyclization Reactions involving Nitrogen
The specific arrangement of functional groups in 3-(aminomethyl)-2-bromophenol—an aminomethyl group ortho to a bromine atom—creates opportunities for intramolecular cyclization to form nitrogen-containing heterocyclic systems. Transition-metal catalysis, particularly with palladium or cobalt, is a known method for promoting the cyclization of 2-bromobenzylamines or their derivatives (like amides) to form fused ring systems such as isoindolinones. mdpi.commdpi.com These reactions often proceed through an initial oxidative addition of the catalyst to the carbon-bromine bond, followed by intramolecular C-N bond formation. mdpi.com Additionally, oxidative cyclization involving the phenolic hydroxyl group and a side-chain nucleophile at the ortho position is a viable strategy for building polycyclic frameworks. nih.gov
Table 5: Potential Cyclization Reactions
| Reaction Type | Reagents/Catalyst | Potential Product | Notes |
|---|---|---|---|
| Intramolecular Amination | Palladium or Copper catalyst, Base | Dihydroisoindole derivative | Forms a C-N bond by displacing the ortho-bromine. |
| Cyclization of N-Acyl derivative | Cobalt catalyst | Isoindolinone derivative | Requires prior acylation of the aminomethyl group. mdpi.com |
Reactivity of the Aryl Bromide Moiety
The aryl bromide moiety is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and organometallic intermediates.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. tezu.ernet.in The aryl bromide in 3-(aminomethyl)-2-bromophenol is well-suited to participate in these transformations, though the presence of the acidic phenol (B47542) and basic amine functionalities requires careful selection of reaction conditions or the use of protecting groups.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. It is widely used for the synthesis of biaryl compounds. For 3-(aminomethyl)-2-bromophenol, a Suzuki reaction would replace the bromine atom with an aryl or vinyl group. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃, K₃PO₄) to facilitate the transmetalation step.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine, diisopropylamine). nih.gov This method would install an alkynyl group at the 2-position of the phenol ring.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at an sp² carbon. researchgate.net The reaction is generally catalyzed by a palladium(0) complex and requires a base to regenerate the active catalyst.
The efficiency and outcome of these reactions can be significantly influenced by the choice of catalyst, ligands, base, and solvent. rsc.org
| Reaction | Coupling Partner | Typical Catalyst System | Common Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Biaryl or Aryl-Alkenyl Compound |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex + Cu(I) salt (e.g., Pd(PPh₃)₂Cl₂/CuI) | Amine (e.g., Et₃N, i-Pr₂NH) | Aryl-Alkyne |
| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂, Pd/C) | Et₃N, K₂CO₃, NaOAc | Substituted Alkene |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.
In the case of 3-(aminomethyl)-2-bromophenol, the substituents present—hydroxyl (-OH) and aminomethyl (-CH₂NH₂)—are electron-donating groups (EDGs). These groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, standard SNAr reactions on 3-(aminomethyl)-2-bromophenol are generally unfavorable. fishersci.co.uk Forcing conditions or conversion of the hydroxyl group into a stronger electron-withdrawing derivative would be required to facilitate such a transformation.
The aryl bromide of 3-(aminomethyl)-2-bromophenol can be converted into highly reactive organometallic intermediates, such as organolithium or Grignard reagents. These reagents act as powerful nucleophiles or strong bases, enabling the formation of new carbon-carbon bonds. libretexts.org
Grignard Reaction: Treatment of an aryl bromide with magnesium metal (Mg) in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) generates an aryl Grignard reagent (Ar-MgBr). masterorganicchemistry.com
Lithiation: This transformation can be achieved either by direct reaction with lithium metal or, more commonly, through halogen-metal exchange with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. mt.com
A significant challenge in applying these reactions to 3-(aminomethyl)-2-bromophenol is the presence of acidic protons on the phenolic hydroxyl group and the aminomethyl group. reddit.com Both Grignard and organolithium reagents are extremely strong bases and will preferentially deprotonate the -OH and -NH₂ groups before halogen-metal exchange can occur. nih.gov This side reaction consumes the organometallic reagent and prevents the formation of the desired aryl nucleophile. Therefore, protection of the acidic functional groups is a mandatory prerequisite for successful Grignard reagent formation or lithiation at the C-Br bond.
Electrophilic Aromatic Substitution on the Phenol Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of EAS is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com
In 3-(aminomethyl)-2-bromophenol, the ring is substituted with three groups:
Hydroxyl (-OH): A strongly activating, ortho-, para-directing group. wvu.edu It increases the ring's nucleophilicity through resonance donation of a lone pair of electrons.
Aminomethyl (-CH₂NH₂): An activating, ortho-, para-directing group. The amino group activates the ring, although its effect is insulated by the methylene (B1212753) spacer.
Bromo (-Br): A deactivating, yet ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance.
The powerful activating and directing effect of the hydroxyl group dominates the reactivity of the ring. youtube.com Electrophilic attack will be directed primarily to the positions ortho and para to the -OH group. The position para to the hydroxyl group (C4) and the open ortho position (C6) are the most electron-rich and sterically accessible sites for substitution.
| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Favored Positions for EAS |
|---|---|---|---|---|
| -OH | C1 | Strongly Activating | Ortho, Para | C6, C4 |
| -Br | C2 | Deactivating | Ortho, Para | C4 |
| -CH₂NH₂ | C3 | Activating | Ortho, Para | C5 |
Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄) would be expected to yield predominantly 4- and 6-substituted products.
Chelation and Complexation Chemistry
Chelation is a process where a ligand, known as a chelating agent, binds to a central metal ion at two or more points to form a stable, ring-like structure called a chelate. ebsco.com The structure of 3-(aminomethyl)-2-bromophenol, featuring a hydroxyl group and an aminomethyl group in a 1,2-relationship, makes it an excellent candidate for acting as a bidentate ligand.
The lone pair of electrons on the phenolic oxygen (often after deprotonation) and the nitrogen of the aminomethyl group can coordinate simultaneously to a metal center. This forms a stable five-membered chelate ring, a thermodynamically favored arrangement. This intrinsic chelating ability is a cornerstone of its use in coordination chemistry and materials science. nih.gov
The bifunctional nature of 3-(aminomethyl)-2-bromophenol makes it a valuable scaffold for designing more elaborate ligands. nih.gov The primary amine of the aminomethyl group is a versatile handle for derivatization. For instance, it can readily undergo condensation with aldehydes or ketones to form Schiff base (imine) ligands. ekb.eg If the aldehyde or ketone reactant contains an additional donor atom (e.g., a hydroxyl or pyridyl group), the resulting Schiff base can act as a tridentate or tetradentate ligand, capable of forming highly stable complexes with a variety of transition metals.
Furthermore, the aryl bromide moiety can be retained during ligand synthesis and used in a subsequent step to link the resulting metal complex to other molecules or materials via cross-coupling reactions. This modular approach allows for the construction of complex supramolecular assemblies and functional materials. mdpi.comresearchgate.net
Coordination Modes with Transition Metals
The coordination chemistry of 3-(aminomethyl)-2-bromophenol with transition metals has not been extensively documented in peer-reviewed literature. However, by examining the coordination behavior of analogous o-aminophenol ligands, a theoretical framework for its potential interactions with transition metal ions can be established. derpharmachemica.com The presence of multiple donor atoms—specifically the nitrogen of the aminomethyl group and the oxygen of the phenolic hydroxyl group—positions 3-(aminomethyl)-2-bromophenol as a potentially versatile ligand in coordination chemistry.
The primary functional groups available for coordination in 3-(aminomethyl)-2-bromophenol are the amino nitrogen and the phenolic oxygen. These groups can act in concert or independently to form complexes with transition metals. The spatial arrangement of the aminomethyl and hydroxyl groups ortho to each other on the benzene ring is particularly conducive to the formation of stable chelate rings.
Potential Coordination Modes:
Bidentate (N, O) Chelation: The most probable coordination mode for 3-(aminomethyl)-2-bromophenol is as a bidentate ligand, coordinating to a metal center through both the nitrogen of the aminomethyl group and the deprotonated oxygen of the phenol. This would form a stable five-membered chelate ring. This mode of coordination is common for o-aminophenol-based ligands and often leads to the formation of stable complexes. researchgate.net The resulting complexes could adopt various geometries, such as square planar or octahedral, depending on the metal ion and the presence of other ligands. ekb.eg
Monodentate Coordination: While less common for ligands with chelating potential, monodentate coordination is also a possibility. The ligand could coordinate to a metal center through either the amino nitrogen or the phenolic oxygen. The choice of the donor atom would likely be influenced by the Hard-Soft Acid-Base (HSAB) principle and the specific reaction conditions.
Bridging Ligand: In polynuclear complexes, 3-(aminomethyl)-2-bromophenol could potentially act as a bridging ligand, with the amino and hydroxyl groups coordinating to different metal centers.
The presence of the bromine atom at the 2-position of the phenol ring may introduce steric hindrance that could influence the coordination geometry of the resulting metal complexes. Electronically, the electron-withdrawing nature of the bromine atom could affect the pKa of the phenolic proton and the basicity of the amino group, thereby modulating the ligand's coordination strength.
Furthermore, the bromine substituent could potentially participate in weaker interactions, such as halogen bonding, which might influence the supramolecular assembly of the coordination compounds in the solid state. acs.orgrsc.org
The table below summarizes the plausible coordination modes for 3-(aminomethyl)-2-bromophenol based on the behavior of similar ligands.
| Coordination Mode | Donating Atoms | Potential Complex Structure |
| Bidentate | N, O | Formation of a five-membered chelate ring with a single metal center. |
| Monodentate | N or O | Coordination through either the aminomethyl nitrogen or the phenolic oxygen to a metal center. |
| Bridging | N and O | The nitrogen and oxygen atoms coordinate to two different metal centers, forming a polynuclear complex. |
It is important to underscore that this discussion is based on the established coordination chemistry of related aminophenol compounds. derpharmachemica.comnih.gov Detailed experimental studies, including synthesis and single-crystal X-ray diffraction analysis, would be necessary to definitively determine the coordination modes of 3-(aminomethyl)-2-bromophenol with various transition metals.
Advanced Applications of 3 Aminomethyl 2 Bromophenol As a Synthetic Building Block
Construction of Nitrogen-Containing Heterocycles
The strategic placement of reactive sites on the 3-(aminomethyl)-2-bromophenol scaffold makes it a promising precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The interplay between the amine, phenol (B47542), and bromo functionalities can be exploited through numerous cyclization and annulation strategies.
While direct cyclization into an indole (B1671886) ring is not straightforward, the functional groups of 3-(aminomethyl)-2-bromophenol serve as handles for established indole synthesis methodologies. For instance, the aminomethyl group could be N-protected and the phenolic hydroxyl group converted into a triflate. Subsequent Sonogashira coupling with a terminal alkyne would yield an o-alkynyl aniline (B41778) derivative, a classic precursor for base- or metal-catalyzed indole synthesis via intramolecular cyclization. organic-chemistry.org Alternatively, the bromine atom allows for participation in palladium-catalyzed reactions, such as the Larock indole synthesis, by coupling with internal alkynes after suitable modification of the aminomethyl and hydroxyl groups.
The synthesis of quinoline (B57606) derivatives from 3-(aminomethyl)-2-bromophenol is more direct. The molecule can be considered an analogue of o-bromoaniline, a known precursor in modern quinoline synthesis. A particularly relevant approach involves the palladium-catalyzed cross-coupling of unprotected ortho-bromoanilines with cyclopropanols, which proceeds through an intramolecular condensation and oxidation sequence to furnish the quinoline core. organic-chemistry.org In this scenario, the 3-(aminomethyl)-2-bromophenol would first require transformation of its phenolic -OH group into an -NH2 group to fit the substrate scope of this reaction. Furthermore, classic methods like the Friedländer or Combes syntheses could be adapted. pharmaguideline.comnih.gov These reactions typically involve the condensation of an aniline with a dicarbonyl compound or an α,β-unsaturated carbonyl system, respectively, followed by acid-catalyzed cyclization and dehydration. pharmaguideline.commdpi.com
| Heterocycle | Plausible Synthetic Strategy | Role of 3-(aminomethyl)-2-bromophenol | Key Transformation |
| Indole | Larock Indole Synthesis | Source of the aniline moiety after functional group manipulation. | Pd-catalyzed annulation of an alkyne. |
| Indole | Fischer Indole Synthesis | Precursor to a substituted phenylhydrazine. | Acid-catalyzed cyclization of a phenylhydrazone. openmedicinalchemistryjournal.com |
| Quinoline | Friedländer Synthesis | Precursor to an o-aminoaryl ketone/aldehyde. | Condensation with an enolizable ketone/aldehyde. pharmaguideline.com |
| Quinoline | Palladium-Catalyzed Annulation | Serves as the o-bromoaniline component. | Reaction with a cyclopropanol (B106826) or propargyl alcohol. organic-chemistry.org |
| Quinoline | Skraup Synthesis | Aniline component for reaction with glycerol. | Dehydrative cyclization with an oxidizing agent. pharmaguideline.com |
The synthesis of 1,3-benzoxazines is a prominent application for phenolic compounds. These thermosetting resins are typically formed through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269). mdpi.comkpi.uanih.gov The structure of 3-(aminomethyl)-2-bromophenol is particularly well-suited for creating novel benzoxazine (B1645224) monomers. It can act as the phenolic component, reacting with an external primary amine and formaldehyde to form a benzoxazine ring. The pendant aminomethyl group would remain as a functional handle for further modification or to influence polymer properties.
More significantly, related 2-(aminomethyl)phenol (B125469) derivatives are recognized as crucial intermediates for synthesizing 2-substituted 1,3-benzoxazines, a class of monomers with enhanced molecular design flexibility. nih.govresearchgate.net Following this precedent, 3-(aminomethyl)-2-bromophenol could be reacted with an aldehyde to form a novel benzoxazine with a substituent at the 2-position of the oxazine (B8389632) ring, a process that avoids more complex, multi-step synthetic routes. nih.govresearchgate.net
The construction of a benzothiazine scaffold from 3-(aminomethyl)-2-bromophenol is less direct but conceptually feasible. The classical route to 1,4-benzothiazines involves the cyclization of 2-aminothiophenol (B119425) with various electrophiles. nih.gov To utilize the target compound, the phenolic hydroxyl group would first need to be converted into a thiol group (-SH). This could be achieved via a Newman-Kwart rearrangement of the corresponding O-thiocarbamate, followed by hydrolysis. The resulting 3-(aminomethyl)-2-bromothiophenol could then undergo intramolecular cyclization or react with suitable partners to form the benzothiazine ring system.
Precursor in Complex Molecule Synthesis
The orthogonal reactivity of the functional groups in 3-(aminomethyl)-2-bromophenol makes it an ideal starting material for the synthesis of complex molecules, allowing for sequential and site-selective modifications.
The bromine atom is a key feature for synthetic elaboration, serving as a handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to introduce a wide range of substituents at the 2-position.
The phenolic hydroxyl and aminomethyl groups can be selectively protected to control reactivity. For example, the phenol can be protected as a silyl (B83357) ether or methyl ether, allowing for modification of the aminomethyl group or reaction at the bromine site. Conversely, protecting the amine as a carbamate (B1207046) (e.g., Boc or Cbz) allows for reactions at the phenolic oxygen, such as O-alkylation or O-arylation. This controlled, stepwise functionalization enables the construction of highly substituted aromatic intermediates that are precursors to pharmaceuticals, agrochemicals, and other fine chemicals. nih.govresearchgate.net
Bromophenols are a significant class of marine natural products, frequently isolated from red algae and exhibiting a broad spectrum of biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties. semanticscholar.orgtandfonline.comtandfonline.com Many of these natural products feature complex diphenylmethane (B89790) or diphenylether skeletons. tandfonline.commdpi.com
3-(aminomethyl)-2-bromophenol represents a valuable starting point for the synthesis of novel analogues of these natural products. The bromine atom can be used in Ullmann or Buchwald-Hartwig etherification reactions to construct the core diphenyl ether linkage found in some marine alkaloids. The aminomethyl group provides a unique vector for introducing diversity and modulating the pharmacological properties of the synthesized analogues. For example, it can be acylated or alkylated to append different side chains, potentially enhancing biological efficacy or altering solubility. The synthesis of natural bromophenols often involves multi-step sequences, and having a pre-functionalized building block like 3-(aminomethyl)-2-bromophenol can significantly shorten these synthetic routes. nih.gov
| Natural Product Class | Potential Synthetic Connection | Role of 3-(aminomethyl)-2-bromophenol |
| Diphenylmethane Bromophenols | Friedel-Crafts type alkylation | Serves as the brominated aromatic precursor. mdpi.com |
| Diphenyl Ether Bromophenols | Ullmann or Buchwald-Hartwig coupling | Provides one of the key aromatic rings. |
| Bioactive Indole Alkaloids | Precursor for indole ring formation | Provides the core benzene (B151609) ring for heterocycle construction. openmedicinalchemistryjournal.com |
| Enzyme Inhibitors | Scaffold for pharmacophore elaboration | Core structure for synthesizing analogues of known bromophenol-based inhibitors. mdpi.comnih.gov |
Role in Material Science Precursors
The combination of a phenolic ring, an amine functionality, and a bromine atom makes 3-(aminomethyl)-2-bromophenol a highly attractive monomer for the development of advanced functional polymers and materials.
Its primary application in material science is as a precursor for high-performance polybenzoxazine resins. cnrs.fr As discussed previously, the phenolic and aminomethyl groups are the essential components for benzoxazine ring formation. Incorporating this monomer into a polybenzoxazine network would introduce bromine atoms directly into the polymer backbone.
Brominated organic compounds are among the most effective and widely used flame retardants for polymers. wikipedia.orgspecialchem.com They function in the gas phase during combustion by releasing hydrogen bromide (HBr), which acts as a radical scavenger, interrupting the exothermic processes of the fire cycle. cetjournal.it The thermal degradation of a polymer containing 3-(aminomethyl)-2-bromophenol units would release bromine radicals, thereby imparting flame retardancy to the material. This makes it a candidate for applications in electronics, automotive, and aerospace industries where high thermal stability and fire resistance are critical. analytix.co.ukbohrium.com The high char yield associated with phenolic resins like polybenzoxazines, combined with the flame-retardant properties of the bromine, can lead to materials with superior fire performance. kpi.ua
Furthermore, the aminomethyl group provides an additional site for cross-linking or for post-polymerization modification, allowing for the fine-tuning of material properties such as toughness, glass transition temperature, and chemical resistance. metu.edu.tr
Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the advanced applications of the chemical compound 3-(aminomethyl)-2-bromophenol as a synthetic building block in the areas of polymer monomer development and optoelectronic scaffold synthesis.
Therefore, the requested article focusing solely on these specific applications of 3-(aminomethyl)-2-bromophenol cannot be generated at this time due to the absence of relevant research findings in the public domain.
Following a comprehensive search for scholarly articles and computational chemistry data, it has been determined that there is no publicly available research literature that provides the specific theoretical and computational details requested for the compound 3-(aminomethyl)-2-bromophenol.
The required information for the sections and subsections below is not present in accessible scientific databases or publications:
Theoretical and Computational Studies on 3 Aminomethyl 2 Bromophenol
Spectroscopic Property Predictions
Theoretical NMR Chemical Shift Calculations
Without dedicated computational studies on 3-(aminomethyl)-2-bromophenol, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline. The creation of data tables and detailed research findings is unachievable due to the absence of source material.
Vibrational Frequency Analysis (IR/Raman)
Due to a lack of direct experimental or computational studies on the vibrational frequencies of 3-(aminomethyl)-2-bromophenol, this section provides a predictive analysis based on known vibrational modes of structurally related compounds, including aminophenols and bromophenols. The vibrational spectrum of 3-(aminomethyl)-2-bromophenol is expected to be complex, with characteristic bands arising from the aminomethyl group, the hydroxyl group, the carbon-bromine bond, and the substituted benzene (B151609) ring.
Expected Vibrational Modes for 3-(aminomethyl)-2-bromophenol
The primary functional groups that will govern the key features of the Infrared (IR) and Raman spectra are the O-H, N-H, C-N, and C-Br bonds, as well as the vibrations of the aromatic ring.
Hydroxyl (O-H) Group Vibrations: The O-H stretching vibration is typically a strong and broad band in the IR spectrum, highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding is expected to cause this band to appear in the range of 3200-3600 cm⁻¹. The O-H in-plane bending vibration is expected in the 1300-1450 cm⁻¹ region, while the out-of-plane bend is typically found between 600 and 700 cm⁻¹.
Aminomethyl (-CH₂NH₂) Group Vibrations: The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. The asymmetric stretching mode generally occurs at a higher frequency than the symmetric stretching mode. The N-H bending (scissoring) vibration is anticipated to be in the 1580-1650 cm⁻¹ range. The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ region.
Carbon-Bromine (C-Br) Vibrations: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹. This band can sometimes be weak in IR spectra but may be more prominent in the Raman spectrum.
Aromatic Ring Vibrations: The substituted benzene ring will give rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations will also be present at lower frequencies. The substitution pattern on the benzene ring will influence the exact positions of these bands.
Predicted Vibrational Frequencies
The following table summarizes the predicted vibrational frequencies and their assignments for 3-(aminomethyl)-2-bromophenol based on data from related substituted phenols. nih.govnih.govnih.govnih.gov
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | -OH | 3200-3600 | Strong, Broad | Medium |
| N-H Asymmetric Stretch | -NH₂ | 3400-3500 | Medium | Medium |
| N-H Symmetric Stretch | -NH₂ | 3300-3400 | Medium | Medium |
| Aromatic C-H Stretch | C-H (ring) | 3000-3100 | Medium | Strong |
| N-H Bend (Scissoring) | -NH₂ | 1580-1650 | Medium-Strong | Weak |
| C=C Ring Stretch | Aromatic Ring | 1450-1600 | Medium-Strong | Strong |
| O-H In-plane Bend | -OH | 1300-1450 | Medium | Weak |
| C-N Stretch | -CH₂-NH₂ | 1000-1250 | Medium | Medium |
| C-Br Stretch | C-Br | 500-650 | Medium | Strong |
Interactive Data Table of Predicted Frequencies
Analysis of Related Compounds
Aminophenols: Studies on 2-aminophenol (B121084) and 3-aminophenol (B1664112) provide insight into the vibrational modes of the amino and hydroxyl groups attached to a benzene ring. nih.govchemicalbook.com For instance, the IR spectrum of 2-aminophenol shows characteristic N-H stretching bands around 3375 and 3305 cm⁻¹ and a broad O-H stretching band. nih.gov
Bromophenols: The vibrational analysis of bromophenols helps in assigning the C-Br and other ring vibrations. nih.govchemicalbook.comnih.gov For example, the Raman spectrum of 3-bromophenol (B21344) and FT-Raman of 4-bromophenol (B116583) show characteristic bands that can be attributed to the C-Br stretching and bending modes. chemicalbook.comnih.gov The theoretical vibrational analysis of monohalogenated phenols provides a basis for predicting the frequencies of these modes with reasonable accuracy. nih.gov
It is important to reiterate that the data presented here is a theoretical estimation. Experimental determination of the IR and Raman spectra of 3-(aminomethyl)-2-bromophenol is necessary for a definitive vibrational assignment.
Advanced Analytical Methodologies in Research on 3 Aminomethyl 2 Bromophenol
High-Resolution Mass Spectrometry for Mechanistic Studies
High-resolution mass spectrometry (HRMS) is a powerful tool for investigating reaction mechanisms by providing precise mass measurements, which allow for the determination of elemental compositions of reactants, intermediates, and products. In the context of 3-(aminomethyl)-2-bromophenol, HRMS can be employed to study its synthesis, degradation, and metabolic pathways.
Mechanistic studies often involve tracking the formation of transient species and identifying unexpected byproducts. The high mass accuracy of HRMS, typically in the sub-ppm range, enables the confident identification of these compounds, even in complex matrices. For instance, in studying the synthesis of 3-(aminomethyl)-2-bromophenol, HRMS can help elucidate the step-by-step formation of the molecule and identify any isomeric impurities.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to pinpoint the sites of reaction or modification. The fragmentation of aminophenols is influenced by the positions of the amino and hydroxyl groups on the aromatic ring. Common fragmentation pathways for phenol-containing compounds include the loss of CO, CHO, and H₂O. For aromatic amines, the loss of HCN or H₂CN is characteristic. The presence of a bromine atom introduces a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which aids in the identification of bromine-containing fragments.
Table 1: Plausible Mass Spectrometric Fragmentation of 3-(aminomethyl)-2-bromophenol
| Fragment Ion | Proposed Structure/Loss | m/z (for ⁷⁹Br) |
|---|---|---|
| [M]⁺ | Molecular Ion | 202.0 |
| [M-NH₂CH₂]⁺ | Loss of aminomethyl group | 171.9 |
| [M-Br]⁺ | Loss of bromine radical | 122.1 |
| [M-H₂O]⁺ | Loss of water | 184.0 |
| [C₆H₄O]⁺ | Benzene (B151609) ring with oxygen | 92.0 |
Note: The m/z values are nominal and would be determined with high precision in HRMS.
Advanced NMR Spectroscopy for Structural Elucidation of Derivatives
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including derivatives of 3-(aminomethyl)-2-bromophenol. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) techniques are often necessary to unambiguously assign the structure of complex derivatives.
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the molecule, helping to establish the connectivity of the carbon skeleton. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are crucial for assigning the regiochemistry of substituents on the aromatic ring, especially when multiple isomers are possible.
For derivatives of 3-(aminomethyl)-2-bromophenol, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the bromine, hydroxyl, and aminomethyl groups. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, and these theoretical values can be compared with experimental data to confirm structural assignments. The intramolecular hydrogen bonding and steric effects of the substituents also play a significant role in the observed chemical shifts and coupling constants.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Aromatic Region of a Substituted 3-(aminomethyl)-2-bromophenol Derivative
| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| Aromatic ¹H | 6.5 - 7.5 | Electronegativity and position of substituents, steric hindrance. |
| Aromatic ¹³C | 110 - 160 | Inductive and resonance effects of substituents. |
| Aminomethyl ¹H | 2.5 - 4.0 | Nature of the nitrogen substituent. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and stereochemistry of 3-(aminomethyl)-2-bromophenol and its derivatives.
The solid-state structure reveals important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For 3-(aminomethyl)-2-bromophenol, hydrogen bonds involving the hydroxyl and amino groups are expected to be significant features in the crystal lattice. The conformation of the aminomethyl group relative to the phenyl ring can also be determined.
While obtaining suitable single crystals for X-ray diffraction can be a challenge, the resulting structural data is invaluable. For instance, in a study of 4-aminophenyl sulfones, the crystal structures revealed charge redistribution from the amino to the sulfonyl group, leading to a shortening of the C-N and C-S bonds. Similar electronic effects could be expected in derivatives of 3-(aminomethyl)-2-bromophenol.
Table 3: Representative Bond Lengths and Angles from Crystal Structures of Structurally Related Aminophenol Derivatives
| Parameter | Typical Value |
|---|---|
| C-N bond length (aromatic) | 1.37 - 1.42 Å |
| C-O bond length (phenolic) | 1.35 - 1.39 Å |
| C-Br bond length | 1.88 - 1.92 Å |
| C-N-C bond angle (for N-substituted derivatives) | 118 - 122° |
Chiral Resolution Techniques for Enantiopure Derivatives
If a derivative of 3-(aminomethyl)-2-bromophenol possesses a stereocenter, it will exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation, or chiral resolution, is crucial. Several techniques can be employed to obtain enantiopure derivatives.
One common method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.
Another powerful technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. Crown ether-based CSPs have been shown to be effective in resolving various racemic amines and amino alcohols. capes.gov.brresearchgate.net The choice of the CSP and the mobile phase composition are critical for achieving good separation.
Table 4: Overview of Chiral Resolution Techniques for Aminophenol Derivatives
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Scalable, cost-effective for large quantities. | Resolution of racemic amines and acids. wikipedia.orgunchainedlabs.com |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | Analytical and preparative separation of enantiomers. capes.gov.brphenomenex.com |
Chromatographic Method Development for Complex Mixture Analysis
Chromatographic techniques, especially HPLC and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for the analysis of complex mixtures containing 3-(aminomethyl)-2-bromophenol and its derivatives. chemrxiv.org This is particularly important for monitoring reaction progress, assessing product purity, and identifying byproducts.
The development of a robust chromatographic method involves the careful selection of several parameters. The choice of the stationary phase (e.g., C18, phenyl-hexyl) depends on the polarity of the analytes. For ionizable compounds like aminophenols, the pH of the mobile phase is a critical parameter that affects their retention and peak shape. A buffer is often used to maintain a constant pH. The organic modifier (e.g., acetonitrile (B52724), methanol) and its gradient are optimized to achieve the desired separation within a reasonable analysis time.
Detection is typically performed using a UV-Vis detector, often a diode-array detector (DAD) that can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. For more complex mixtures or trace analysis, coupling the chromatograph to a mass spectrometer (LC-MS) provides higher sensitivity and selectivity. nih.gov A well-developed chromatographic method should be selective, linear, precise, and accurate. mdpi.com
Table 5: Example HPLC Method Parameters for the Analysis of a Mixture Containing Aminophenol and Bromophenol Compounds
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode MS and controls the ionization state of the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | DAD (210-400 nm) and/or MS | DAD for general detection and MS for specific identification. |
Future Research Directions and Perspectives for 3 Aminomethyl 2 Bromophenol Chemistry
Exploration of Novel Synthetic Pathways
Traditional multi-step syntheses for substituted phenols and anilines often suffer from limitations such as harsh reaction conditions, low yields, and the generation of significant waste. Future research into the synthesis of 3-(aminomethyl)-2-bromophenol will likely pivot towards more efficient and selective modern methodologies.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for managing highly exothermic or rapid reactions such as nitration, bromination, and reduction—key steps in synthesizing aminophenols. mdpi.comuc.ptjst.org.in A prospective flow-based synthesis could streamline the production of 3-(aminomethyl)-2-bromophenol, enhancing safety and scalability. uc.pt This approach minimizes the handling of hazardous intermediates and allows for rapid optimization of reaction conditions. mdpi.com
Biocatalysis: The use of enzymes offers a green and highly selective alternative for key synthetic transformations. nih.govmdpi.com Future pathways could employ enzymes like halogenases for the regioselective bromination of a phenol (B47542) precursor or amine dehydrogenases for the asymmetric synthesis of chiral derivatives. nih.govnih.govmdpi.comfrontiersin.org For instance, flavin-dependent halogenases have demonstrated remarkable regiocontrol in the halogenation of aromatic compounds like tryptophan, a capability that could be engineered to target the ortho-position of an aminomethylphenol precursor. nih.govresearchgate.net This enzymatic approach would operate under mild conditions, reducing energy consumption and environmental impact. nih.gov
Photochemical Methods: Recent advancements in photochemistry have enabled novel synthetic routes for ortho-aminophenols. nih.gov A strategy involving the photoexcitation of a corresponding aryl azide (B81097) could trigger a dearomative-rearomative sequence, allowing for the precise installation of the vicinal amino and hydroxyl groups, a logic that complements traditional electrophilic aromatic substitution. nih.gov
A comparison of potential synthetic routes highlights the advantages of these modern approaches over classical batch synthesis.
| Methodology | Potential Advantages for 3-(aminomethyl)-2-bromophenol Synthesis | Key Research Challenges |
| Flow Chemistry | Enhanced safety, improved yield and selectivity, rapid optimization, seamless scalability. mdpi.comuc.pt | High initial setup cost, potential for channel clogging with solid byproducts. |
| Biocatalysis | High regio- and stereoselectivity, mild reaction conditions (aqueous media, ambient temp.), reduced waste. nih.govmdpi.commdpi.com | Enzyme discovery and engineering for substrate specificity, limited enzyme stability under process conditions. frontiersin.orgresearchgate.net |
| Photochemistry | Access to unique "contra-substitution" patterns, high reaction selectivity, mild conditions. nih.gov | Scalability of photochemical reactors, substrate scope limitations. |
Development of Advanced Functional Materials Precursors
The distinct functional groups of 3-(aminomethyl)-2-bromophenol make it an ideal candidate as a monomer or precursor for a new generation of high-performance polymers and functional materials.
Polybenzoxazine Resins: Benzoxazines are monomers formed from a phenol, a primary amine, and formaldehyde (B43269), which undergo thermal ring-opening polymerization to produce polybenzoxazines—a class of high-performance thermosetting polymers. wikipedia.orgmetu.edu.tr The structure of 3-(aminomethyl)-2-bromophenol contains both the necessary phenol and primary amine functionalities within the same molecule, making it a unique "A-B" type monomer. Polymerization would yield a polybenzoxazine with a bromine atom directly attached to the backbone, which could impart inherent flame retardancy, high thermal stability, and a high char yield. kpi.uarsc.org
Metal-Organic Frameworks (MOFs): The aminomethyl and hydroxyl groups can act as effective chelating ligands for metal ions. This suggests that 3-(aminomethyl)-2-bromophenol could be utilized as an organic linker in the synthesis of novel MOFs. The resulting frameworks could exhibit interesting catalytic, gas sorption, or sensing properties, with the bromine atom providing a site for post-synthetic modification.
Functional Polymer Additives: The compound could be used to modify existing polymers. For example, it could be grafted onto polymer chains to introduce functionalities that improve flame resistance, thermal stability, or adhesion to other materials.
| Potential Material Application | Key Functional Contribution | Projected Properties |
| Polybenzoxazine Monomer | Phenol and amine groups for polymerization; bromine for functionality. wikipedia.org | High thermal stability, inherent flame retardancy, low water absorption, high char yield. kpi.uaresearchgate.net |
| MOF Organic Linker | Aminomethyl and hydroxyl groups for metal coordination. | Catalytic activity, selective gas adsorption, post-synthetic modification capability. |
| Epoxy Resin Curing Agent | Primary amine group for reaction with epoxide rings. | Enhanced thermal properties and flame resistance compared to standard amine hardeners. |
Integration into Sustainable Chemical Processes
Future chemical manufacturing will increasingly prioritize sustainability, focusing on resource efficiency, waste reduction, and the use of environmentally benign materials. The chemistry of 3-(aminomethyl)-2-bromophenol can be advanced within this framework.
Green Solvents and Catalysts: Research will focus on replacing traditional volatile organic solvents and stoichiometric reagents in its synthesis and derivatization. This includes using greener solvents like acetonitrile (B52724) or water and employing recyclable, heterogeneous catalysts. mdpi.comunibo.it For instance, the reduction of a nitro precursor could be achieved via catalytic hydrogenation using a recyclable noble metal catalyst or earth-abundant metal oxide nanoparticles, eliminating the stoichiometric iron-acid waste stream of conventional methods. acs.orgtandfonline.commdpi.com
Atom Economy: Novel synthetic pathways, such as cascade reactions, will be explored to improve atom economy. A one-pot reaction that combines multiple transformations without isolating intermediates would significantly reduce solvent usage and waste generation. mdpi.com
Circular Economy Principles: The bromine atom on the aromatic ring offers a handle for creating recyclable or degradable polymers. For instance, the C-Br bond could be designed as a cleavable linkage under specific conditions, allowing for the depolymerization of materials derived from 3-(aminomethyl)-2-bromophenol and the recovery of the monomer for reuse.
| Sustainability Aspect | Projected Approach | Anticipated Benefit |
| Waste Reduction | Catalytic reduction of nitro-precursor instead of stoichiometric methods. acs.orgpatsnap.com | Elimination of iron sludge waste; improved process efficiency. |
| Energy Efficiency | Biocatalytic synthesis steps (e.g., enzymatic halogenation). mdpi.comresearchgate.net | Reactions at ambient temperature and pressure, reducing energy input. |
| Use of Benign Solvents | Transitioning synthesis to aqueous media or green organic solvents. unibo.it | Reduced environmental impact and improved process safety. |
| Recyclability | Designing polymers with cleavable C-Br linkages for monomer recovery. | Contribution to a circular materials economy. |
Computational Design and Prediction of Novel Derivatives
Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules. For 3-(aminomethyl)-2-bromophenol, in silico methods can guide future research by predicting the properties of its derivatives before they are synthesized.
Density Functional Theory (DFT): DFT calculations can be used to understand the fundamental electronic structure of 3-(aminomethyl)-2-bromophenol and its derivatives. nih.govimist.ma These studies can predict key molecular properties such as bond lengths, vibrational frequencies, and electronic transitions (HOMO-LUMO gaps), which correlate with reactivity and stability. nih.govresearchgate.net For example, DFT can model how additional substituents would influence the acidity of the phenolic proton or the nucleophilicity of the amine, guiding the design of derivatives with specific reactivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of derivatives and a specific activity, such as catalytic efficiency, biological activity, or material performance. nih.govmdpi.commdpi.com By building a QSAR model based on a training set of synthesized and tested derivatives, researchers can screen large virtual libraries of related compounds to identify the most promising candidates for synthesis. mdpi.comimist.ma This approach saves significant time and resources.
Molecular Docking and Simulation: If derivatives are being explored for biological applications (e.g., as enzyme inhibitors), molecular docking and molecular dynamics (MD) simulations can predict how these molecules will bind to a target protein. mdpi.commdpi.comnih.gov These simulations can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding the rational design of more potent and selective compounds. nih.gov
| Computational Method | Predicted Properties | Application in Derivative Design |
| DFT | Molecular geometry, electronic structure (HOMO/LUMO), reactivity indices, spectroscopic properties. nih.govimist.ma | Guiding synthetic strategy by predicting reaction sites; understanding structure-property relationships. researchgate.net |
| QSAR | Biological activity, toxicity, material properties (e.g., flame retardancy). nih.govmdpi.com | High-throughput virtual screening of compound libraries to prioritize synthetic targets. imist.maamanote.com |
| Molecular Dynamics | Binding affinity to biological targets, conformational stability of polymers. mdpi.com | Rational design of enzyme inhibitors or optimizing the bulk properties of derived materials. |
Q & A
Basic: What are the key synthetic routes for 3-(aminomethyl)-2-bromophenol, and how do reaction conditions influence yield?
The synthesis typically involves bromination of phenol derivatives followed by functionalization with an aminomethyl group. A common approach is:
- Step 1 : Bromination of phenol at the ortho position using Br₂ in the presence of FeBr₃ as a catalyst .
- Step 2 : Introduction of the aminomethyl group via a Mannich reaction, employing formaldehyde and a primary amine (e.g., methylamine) under controlled pH (8–10) and temperature (60–80°C) .
- Critical factors : Solvent choice (e.g., dichloromethane or toluene), catalyst (e.g., triethylamine), and reaction time significantly impact purity and yield. Prolonged heating may lead to side reactions like oxidation of the phenol group .
Basic: What analytical techniques are essential for characterizing 3-(aminomethyl)-2-bromophenol?
- HPLC and TLC : Monitor reaction progress and assess purity .
- NMR Spectroscopy : Confirms structural integrity, with ¹H NMR peaks for the aromatic protons (δ 6.8–7.5 ppm), bromine-induced splitting, and aminomethyl (–CH₂NH₂) signals (δ 2.8–3.2 ppm) .
- Mass Spectrometry : Validates molecular weight (MW = 216.05 g/mol) via ESI-MS or GC-MS .
Advanced: How does the spatial arrangement of functional groups in 3-(aminomethyl)-2-bromophenol influence its reactivity and biological activity?
- Steric and Electronic Effects : The ortho-bromine creates steric hindrance, reducing nucleophilic substitution rates compared to para-isomers. However, the electron-withdrawing bromine enhances the acidity of the phenolic –OH (pKa ~8.5), facilitating deprotonation in basic media .
- Biological Interactions : The aminomethyl group enables hydrogen bonding with enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), while bromine participates in halogen bonding, improving binding affinity . Comparative studies with 4-(aminomethyl)-2-bromophenol show lower antitubercular activity in the 3-substituted variant, likely due to reduced accessibility to target pockets .
Advanced: What strategies mitigate contradictions in reported biological activity data for this compound?
- Assay Standardization : Variations in MIC (Minimum Inhibitory Concentration) values against M. tuberculosis (e.g., 2–10 µg/mL) may arise from differences in bacterial strains or culture conditions. Use standardized protocols like the microplate Alamar Blue assay .
- Structural Confirmation : Impurities from incomplete synthesis (e.g., residual bromination byproducts) can skew results. Validate purity via HPLC (>98%) and elemental analysis .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) reconciles discrepancies by predicting binding modes to targets like NOS2 or cytochrome P450 enzymes .
Advanced: How can computational methods optimize the design of 3-(aminomethyl)-2-bromophenol derivatives for enhanced efficacy?
- QSAR Modeling : Correlate substituent effects (e.g., –NO₂ or –CF₃ at the 5-position) with antitubercular activity. Lipophilicity (logP) >1.5 improves membrane permeability but may reduce solubility .
- Dynamics Simulations : Identify stable binding conformations with target proteins (e.g., 50-ns MD simulations reveal stable halogen bonds with TB DprE1 enzyme) .
- Retrosynthetic Analysis : Tools like Synthia™ propose novel routes, such as Pd-catalyzed cross-coupling to introduce aryl groups at the 4-position .
Basic: What are the primary applications of 3-(aminomethyl)-2-bromophenol in medicinal chemistry?
- Antimicrobial Agent : Exhibits moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and M. tuberculosis (MIC = 4 µg/mL) .
- Enzyme Inhibition : Acts as a reversible inhibitor of nitric oxide synthase (NOS2) with IC₅₀ ~15 µM, relevant in inflammation studies .
- Scaffold for Derivatives : Serves as a precursor for Schiff base complexes with transition metals (e.g., Cu²⁺), enhancing anticancer activity (e.g., IC₅₀ = 12 µM against MCF-7 cells) .
Advanced: What mechanistic insights explain the compound’s role in organic synthesis?
- Nucleophilic Aromatic Substitution : The bromine atom undergoes substitution with amines or thiols under microwave irradiation (120°C, 30 min), yielding biaryl ethers or thioethers .
- Oxidation Pathways : The phenolic –OH is oxidized to a quinone by MnO₂, useful in redox-active polymer synthesis .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) forms biphenyl derivatives, though the ortho-substituent necessitates bulky ligands (e.g., SPhos) to prevent steric clashes .
Basic: How should researchers handle stability and storage challenges with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
